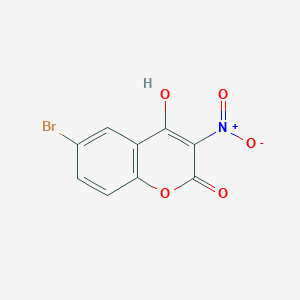
6-Bromo-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-hydroxy-3-nitro-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins, or benzopyran-2-ones, are naturally occurring lactones first derived from Tonka beans in 1820
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-3-nitro-chromen-2-one typically involves the bromination of 4-hydroxy-3-nitro-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-hydroxy-3-nitro-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydride).
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, solvents (ethanol, water).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, dichloromethane).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-Bromo-4-hydroxy-3-amino-chromen-2-one.
Oxidation: 6-Bromo-4-oxo-3-nitro-chromen-2-one.
Aplicaciones Científicas De Investigación
6-Bromo-4-hydroxy-3-nitro-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-hydroxy-3-nitro-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-Hydroxy-3-nitro-chromen-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-hydroxy-chromen-2-one: Lacks the nitro group, which may influence its chemical properties and applications.
6-Bromo-3-nitro-chromen-2-one: Lacks the hydroxyl group, which may alter its solubility and reactivity.
Propiedades
Número CAS |
55005-21-5 |
|---|---|
Fórmula molecular |
C9H4BrNO5 |
Peso molecular |
286.04 g/mol |
Nombre IUPAC |
6-bromo-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H |
Clave InChI |
RASGTZZGBPNBLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


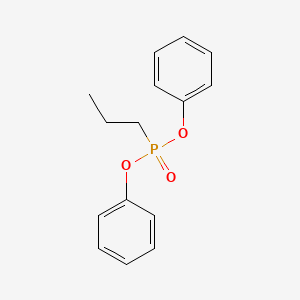
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
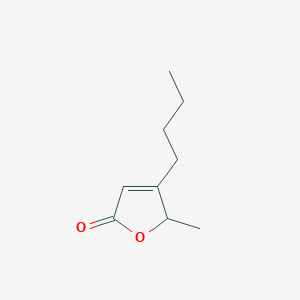
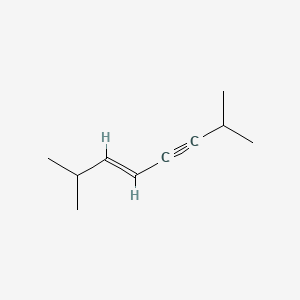
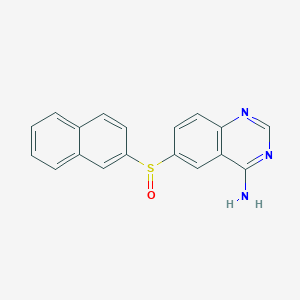
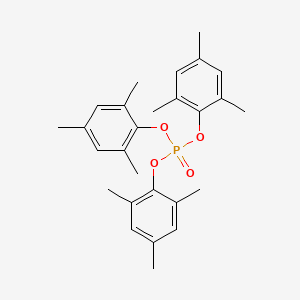

![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
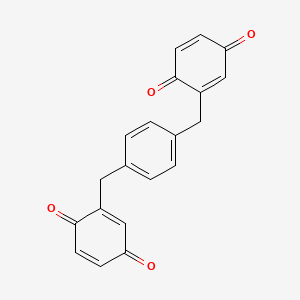
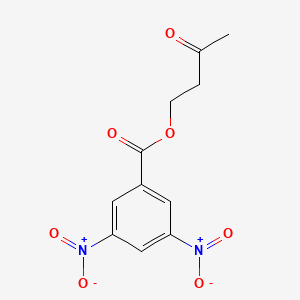
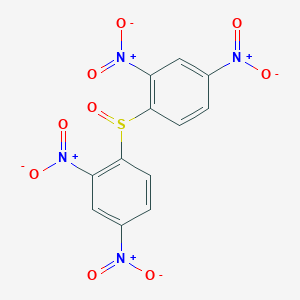
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
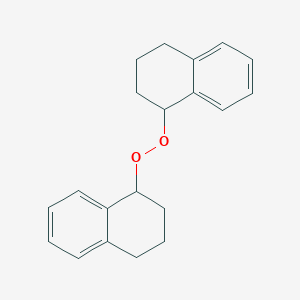
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
